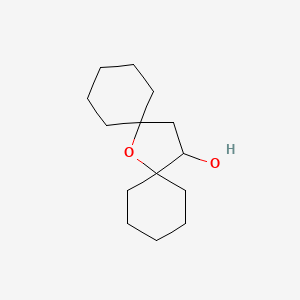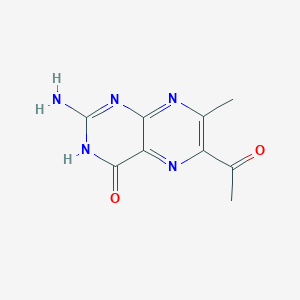![molecular formula C34H50O2 B14687146 1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] CAS No. 34326-17-5](/img/structure/B14687146.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and decyloxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] typically involves the coupling of 1-bromodecane with hydroquinone to form 1,4-bis(decyloxy)benzene . This intermediate is then subjected to further reactions to introduce the ethyne group, resulting in the final compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne group can be oxidized under specific conditions.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
- Oxidation of the ethyne group can lead to the formation of diketones.
- Substitution reactions can yield halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mécanisme D'action
The mechanism of action for 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] largely depends on its application. In materials science, its role as a building block in OLEDs and FETs involves the formation of conductive polymers and the facilitation of electron transport. The ethyne group provides rigidity and conjugation, enhancing the electronic properties of the resulting materials.
Comparaison Avec Des Composés Similaires
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Used in the synthesis of poly(p-phenyleneethynylene)s.
1,2-Diphenoxyethane: Known for its use in the synthesis of various organic compounds.
Uniqueness: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is unique due to the presence of long alkyl chains (decyloxy groups) attached to the benzene rings, which can influence its solubility and interaction with other molecules. This structural feature makes it particularly useful in the synthesis of stable and soluble organic materials.
Propriétés
Numéro CAS |
34326-17-5 |
|---|---|
Formule moléculaire |
C34H50O2 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
1-decoxy-4-[2-(4-decoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-29-35-33-25-21-31(22-26-33)19-20-32-23-27-34(28-24-32)36-30-18-16-14-12-10-8-6-4-2/h21-28H,3-18,29-30H2,1-2H3 |
Clé InChI |
XNRCYBZPLUDNMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
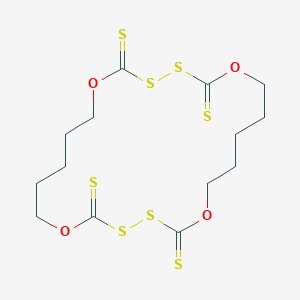
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)

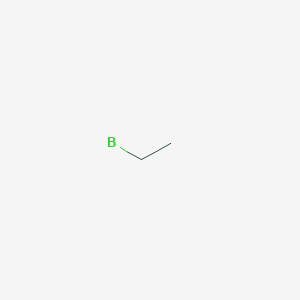
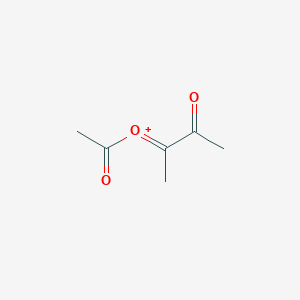

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)


